molecular formula C13H12N6O2 B14174820 N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine CAS No. 923284-02-0

N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Cat. No.: B14174820
CAS No.: 923284-02-0
M. Wt: 284.27 g/mol
InChI Key: OALCAPYKDUYUGZ-UHFFFAOYSA-N
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Description

N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or block receptor sites, leading to its biological effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

923284-02-0

Molecular Formula

C13H12N6O2

Molecular Weight

284.27 g/mol

IUPAC Name

N-[2-(4-nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine

InChI

InChI=1S/C13H12N6O2/c20-19(21)10-3-1-9(2-4-10)5-6-14-13-12-11(7-17-18-12)15-8-16-13/h1-4,7-8H,5-6H2,(H,17,18)(H,14,15,16)

InChI Key

OALCAPYKDUYUGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC2=NC=NC3=C2NN=C3)[N+](=O)[O-]

Origin of Product

United States

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